molecular formula C13H20ClN3O3 B12701375 Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride CAS No. 112757-49-0

Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride

Cat. No.: B12701375
CAS No.: 112757-49-0
M. Wt: 301.77 g/mol
InChI Key: MMIYWTGREPAJTA-UHFFFAOYSA-N
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Description

Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride: is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an aminohexyl group and a nitro group attached to the benzamide structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride typically involves the reaction of 4-nitrobenzoyl chloride with 6-aminohexylamine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent recovery and recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride can undergo oxidation reactions, particularly at the aminohexyl group, leading to the formation of corresponding oxides.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where the nitro group or the aminohexyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride is used as a precursor in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of nitro and aminohexyl groups on biological systems. It is often used in experiments involving enzyme inhibition and protein binding studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and enzymes, leading to inhibition or activation of their functions. The aminohexyl group can facilitate binding to specific receptors or transporters, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

  • Benzamide, N-(6-aminohexyl)-4-[[4-(dimethylamino)phenyl]azo]-
  • N-(6-Aminohexyl)-5-Chloro-1-Naphthalenesulfonamide
  • Bis(6-aminohexyl)amine

Comparison:

  • Benzamide, N-(6-aminohexyl)-4-[[4-(dimethylamino)phenyl]azo]- has a similar structure but contains an additional dimethylamino group, which can influence its chemical reactivity and biological activity.
  • N-(6-Aminohexyl)-5-Chloro-1-Naphthalenesulfonamide contains a naphthalenesulfonamide group, which can alter its interaction with biological targets compared to Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride.
  • Bis(6-aminohexyl)amine has two aminohexyl groups, which can enhance its binding affinity to certain receptors or enzymes, making it more potent in specific applications.

Properties

CAS No.

112757-49-0

Molecular Formula

C13H20ClN3O3

Molecular Weight

301.77 g/mol

IUPAC Name

N-(6-aminohexyl)-4-nitrobenzamide;hydrochloride

InChI

InChI=1S/C13H19N3O3.ClH/c14-9-3-1-2-4-10-15-13(17)11-5-7-12(8-6-11)16(18)19;/h5-8H,1-4,9-10,14H2,(H,15,17);1H

InChI Key

MMIYWTGREPAJTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCCN)[N+](=O)[O-].Cl

Origin of Product

United States

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